molecular formula C6H10O2 B3049090 2,2-Dimethyl-4-methylene-1,3-dioxolane CAS No. 19358-05-5

2,2-Dimethyl-4-methylene-1,3-dioxolane

Cat. No.: B3049090
CAS No.: 19358-05-5
M. Wt: 114.14 g/mol
InChI Key: CRGFTBZVOWHYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-methylene-1,3-dioxolane is an organic compound with the molecular formula C6H10O2 It is a heterocyclic acetal that features a dioxolane ring with a methylene group at the 4-position and two methyl groups at the 2-position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: The methylene group at the 4-position can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-4-methylene-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-methylene-1,3-dioxolane exerts its effects involves its ability to form stable acetal structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methylene group at the 4-position, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

19358-05-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2,2-dimethyl-4-methylidene-1,3-dioxolane

InChI

InChI=1S/C6H10O2/c1-5-4-7-6(2,3)8-5/h1,4H2,2-3H3

InChI Key

CRGFTBZVOWHYIS-UHFFFAOYSA-N

SMILES

CC1(OCC(=C)O1)C

Canonical SMILES

CC1(OCC(=C)O1)C

Pictograms

Flammable; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.